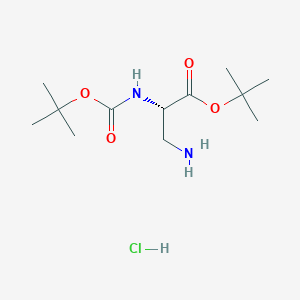

Boc-Dap-OtBu hydrochloride

Overview

Description

Boc-Dap-OtBu hydrochloride (BDO-HCl) is an organic compound that is widely used in various scientific applications, including organic synthesis, medicinal chemistry, and biochemistry. BDO-HCl is a derivative of the amino acid alanine and is composed of a boron-diaminopropionic acid moiety, a dimethyl ester group, and a tert-butoxycarbonyl group. As a result of its unique structure, BDO-HCl has several advantages over other compounds for certain applications.

Scientific Research Applications

Cardioprotective Properties

Boc-Dap-OtBu hydrochloride, as a part of a novel tetrapeptide derivative, has been investigated for its cardioprotective properties. A study demonstrated that it effectively reduces serum marker enzyme levels and restores electrocardiographic changes towards normalcy in isoproterenol-induced myocardial necrosis in rats. This suggests its potential as a cardioprotective agent with membrane-stabilizing action (Manikandan et al., 2002).

Inhibitor of Multidrug Resistance P-Glycoprotein

Another significant application of Boc-Dap-OtBu hydrochloride is as an inhibitor of the P-glycoprotein (P-gp) ABC transporter. This has implications in reversing drug resistance, particularly in cancer treatment. A study found that derivatives of this compound showed potent inhibition of drug efflux through P-gp, suggesting its role in overcoming multidrug resistance in cancer therapy (Arnaud et al., 2010).

Opioid Antagonist Properties

Boc-Dap-OtBu hydrochloride, in its variant BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu), exhibits potent and selective antagonist properties at delta-opioid receptors. This has implications for developing pain management therapies and studying the opioid system's pharmacology (Rónai et al., 1995).

Polymer-Albumin Conjugate for Drug Delivery

In cancer treatment, the conjugation of polymers with albumin enhances the delivery of macromolecular drugs. Boc-Dap-OtBu hydrochloride, as a monomer, has been used in polymer-albumin conjugates to improve the delivery and efficacy of platinum-based drugs in cancer treatment (Dağ et al., 2015).

Self-Assembled Structures of Modified Amino Acids

The self-assembled structures formed by modified amino acids, including derivatives of Boc-Dap-OtBu hydrochloride, have been studied for potential applications in material chemistry, bioscience, and biomedicine. These structures may offer novel approaches to designing nanoarchitectures for various applications (Gour et al., 2021).

properties

IUPAC Name |

tert-butyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4.ClH/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6;/h8H,7,13H2,1-6H3,(H,14,16);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVLQCWVLLOZNV-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CN)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Dap-OtBu hydrochloride | |

CAS RN |

1333246-31-3 | |

| Record name | 3-Amino-N-(tert-butoxycarbonyl)-L-alanine tert-butyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333246313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-N-(TERT-BUTOXYCARBONYL)-L-ALANINE TERT-BUTYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6DQZ7F2WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-propenoic acid](/img/structure/B6360928.png)

![t-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl-3-methyl]piperazine-1-carboxylate](/img/structure/B6360992.png)

![2-(5-Chloro-pentyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6361015.png)